Superior PI3Kα Isoform Selectivity over 2-(4-Morpholinophenyl) Analog
In a direct head-to-head biochemical kinase assay, 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (target) exhibited PI3Kα IC50 = 0.56 µM and PI3Kβ IC50 = 12.4 µM, yielding a 22‑fold selectivity for the α isoform [1]. Under identical conditions, the closest analog 2-(4-morpholinophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one showed PI3Kα IC50 = 0.08 µM but PI3Kβ IC50 = 0.33 µM, giving only 4‑fold selectivity [1]. Thus, the target compound provides a 5.5‑fold improvement in α/β selectivity ratio (22 vs 4). [1]
| Evidence Dimension | PI3Kα vs PI3Kβ isoform selectivity (IC50 ratio β/α) |
|---|---|
| Target Compound Data | 22-fold (0.56 µM α, 12.4 µM β) |
| Comparator Or Baseline | 2-(4-morpholinophenyl) analog: 4-fold (0.08 µM α, 0.33 µM β) |
| Quantified Difference | 5.5‑fold higher selectivity for the target compound |
| Conditions | Biochemical luminescent kinase assay (PI3Kα and PI3Kβ), ATP at Km, 10 µM ATP, 30 min incubation |
Why This Matters
Higher α/β selectivity reduces off-target inhibition of PI3Kβ, which is relevant for dissecting isoform-specific signaling and lowering potential toxicity in drug discovery projects.
- [1] Nacht, M.; et al. Discovery of a potent and isoform-selective inhibitor of PI3Kα. J. Med. Chem. 2012, 55 (19), 8426–8439. DOI: 10.1021/jm3008624 View Source
